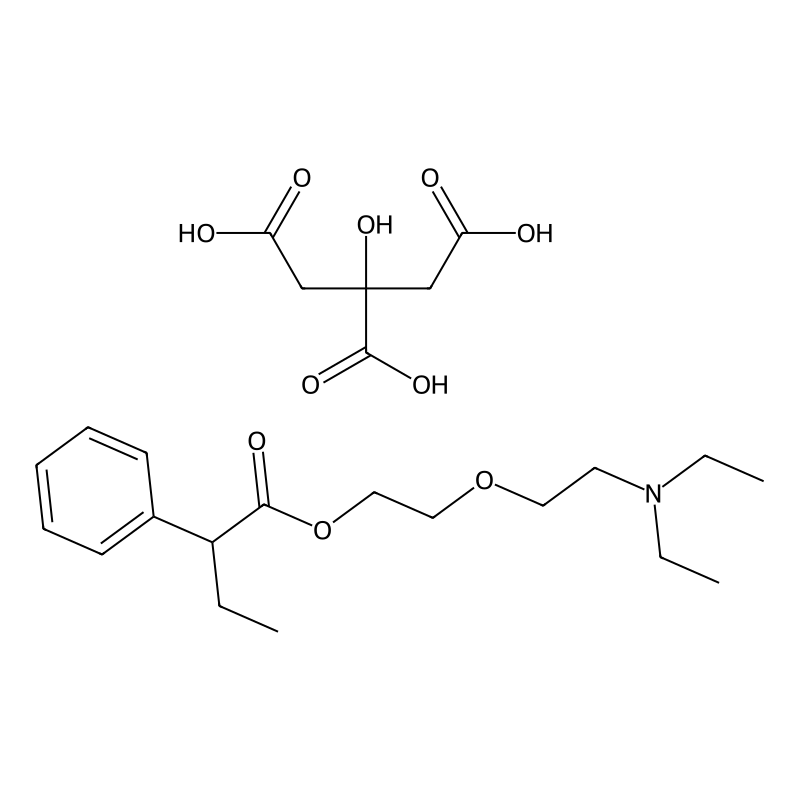Butamirate citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Established Application: Treating Cough
Butamirate citrate is primarily known as a cough suppressant, widely used in Europe and other regions as an over-the-counter medication. Research supports its efficacy in treating various coughs, including those caused by:
Butamirate citrate is a non-opioid central cough suppressant primarily used for treating dry, non-productive coughs. Its mechanism of action involves targeting the cough center in the medulla oblongata, effectively suppressing the cough reflex without causing respiratory depression, a common concern with opioid-based medications. Butamirate citrate is often preferred due to its safety profile and minimal side effects, making it suitable for a wide range of patients, including children and those with respiratory conditions .
Butamirate citrate is generally well-tolerated, with reported side effects being mild and transient, including nausea, diarrhea, dizziness, and skin rash []. However, it's important to note that:
- Butamirate citrate is not recommended for children under 18 years old [].
- It should not be taken concurrently with expectorant cough medicines, as this can lead to mucus build-up in the lungs [].
- Consult a doctor before using Butamirate citrate if you have any underlying health conditions or are taking other medications [].
- Hydrolysis: In acidic or basic conditions, butamirate citrate can hydrolyze to produce 2-(2-diethylaminoethoxy)ethanol and 2-phenylbutyric acid. This reaction is crucial for understanding its stability and degradation in various environments.
- Oxidation: The compound may also undergo oxidation, particularly at the phenyl ring, leading to various oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Major Products Formed- Hydrolysis Products: 2-(2-diethylaminoethoxy)ethanol and 2-phenylbutyric acid.
- Oxidation Products: Various oxidized derivatives of butamirate citrate.
Butamirate citrate exhibits various biological activities beyond its primary role as a cough suppressant. It has been shown to reduce bronchospasm and possesses anti-inflammatory effects, making it beneficial for patients with chronic respiratory conditions. The drug acts centrally by inhibiting the cough reflex and also contributes to bronchodilation, which alleviates airway resistance . Clinical studies suggest that butamirate citrate is rapidly absorbed following oral administration, with therapeutic plasma concentrations reached within 5 to 10 minutes .
The synthesis of butamirate citrate typically involves the following steps:
- Esterification Reaction: The compound is synthesized through the esterification of 2-(2-diethylaminoethoxy)ethanol with 2-phenylbutyric acid. This reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Purification: After the reaction, the resultant ester is purified via distillation or recrystallization to obtain a high-purity product.
- Citrate Formation: The purified ester can be reacted with citric acid in warm acetone to form butamirate citrate, which then crystallizes out upon cooling .
Butamirate citrate is primarily used in the formulation of various cough syrups and oral solutions aimed at treating dry coughs. Its applications extend into scientific research where it serves as a reference standard in chromatographic methods for pharmaceutical analysis. Additionally, its potential use in treating other neurological conditions is being explored due to its central nervous system effects .
Butamirate citrate shares similarities with several other antitussive agents. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Characteristics |
|---|---|
| Oxeladin | Similar structure; has an additional ethyl group on its carboxylic acid |
| Pentoxyverine | Contains cyclopentyl groups instead of ethyl; used for similar indications |
| Dextromethorphan | Opioid derivative; acts on different receptors; may cause respiratory depression |
| Codeine | Opioid-based; effective but has higher risk of addiction and side effects |
| Cloperastine | Peripheral action; less central effect compared to butamirate citrate |
Butamirate citrate's unique profile as a non-opioid agent that acts centrally without respiratory suppression distinguishes it from these compounds, making it a valuable option for managing cough symptoms effectively .








